2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is of significant interest in both organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 2,8-Dimethyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 2,8-Dimethyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 2,8-Dimethyl-8-azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical configuration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a benzyl group instead of a methyl group, which can influence its biological activity and chemical reactivity.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a cyclopropyl group, which can affect its steric properties and interactions with molecular targets.
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a propyl group and an alcohol functional group, which can alter its solubility and reactivity.
These comparisons highlight the uniqueness of 2,8-Dimethyl-8-azabicyclo[32
Properties
IUPAC Name |
2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGMUJPXGWROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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